Cas no 2229154-77-0 (1-(1,4-dimethyl-1H-pyrazol-5-yl)-4-hydroxycyclohexane-1-carboxylic acid)

1-(1,4-dimethyl-1H-pyrazol-5-yl)-4-hydroxycyclohexane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(1,4-dimethyl-1H-pyrazol-5-yl)-4-hydroxycyclohexane-1-carboxylic acid
- 2229154-77-0
- EN300-1781841
-
- インチ: 1S/C12H18N2O3/c1-8-7-13-14(2)10(8)12(11(16)17)5-3-9(15)4-6-12/h7,9,15H,3-6H2,1-2H3,(H,16,17)
- InChIKey: RLBUWKKEVIKHPL-UHFFFAOYSA-N
- ほほえんだ: OC1CCC(C(=O)O)(C2=C(C)C=NN2C)CC1
計算された属性
- せいみつぶんしりょう: 238.13174244g/mol
- どういたいしつりょう: 238.13174244g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 300
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.4Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
1-(1,4-dimethyl-1H-pyrazol-5-yl)-4-hydroxycyclohexane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1781841-1.0g |
1-(1,4-dimethyl-1H-pyrazol-5-yl)-4-hydroxycyclohexane-1-carboxylic acid |
2229154-77-0 | 1g |
$1458.0 | 2023-06-02 | ||
Enamine | EN300-1781841-10.0g |
1-(1,4-dimethyl-1H-pyrazol-5-yl)-4-hydroxycyclohexane-1-carboxylic acid |
2229154-77-0 | 10g |
$6266.0 | 2023-06-02 | ||
Enamine | EN300-1781841-10g |
1-(1,4-dimethyl-1H-pyrazol-5-yl)-4-hydroxycyclohexane-1-carboxylic acid |
2229154-77-0 | 10g |
$6266.0 | 2023-09-20 | ||
Enamine | EN300-1781841-5g |
1-(1,4-dimethyl-1H-pyrazol-5-yl)-4-hydroxycyclohexane-1-carboxylic acid |
2229154-77-0 | 5g |
$4226.0 | 2023-09-20 | ||
Enamine | EN300-1781841-0.25g |
1-(1,4-dimethyl-1H-pyrazol-5-yl)-4-hydroxycyclohexane-1-carboxylic acid |
2229154-77-0 | 0.25g |
$1341.0 | 2023-09-20 | ||
Enamine | EN300-1781841-1g |
1-(1,4-dimethyl-1H-pyrazol-5-yl)-4-hydroxycyclohexane-1-carboxylic acid |
2229154-77-0 | 1g |
$1458.0 | 2023-09-20 | ||
Enamine | EN300-1781841-0.1g |
1-(1,4-dimethyl-1H-pyrazol-5-yl)-4-hydroxycyclohexane-1-carboxylic acid |
2229154-77-0 | 0.1g |
$1283.0 | 2023-09-20 | ||
Enamine | EN300-1781841-0.5g |
1-(1,4-dimethyl-1H-pyrazol-5-yl)-4-hydroxycyclohexane-1-carboxylic acid |
2229154-77-0 | 0.5g |
$1399.0 | 2023-09-20 | ||
Enamine | EN300-1781841-5.0g |
1-(1,4-dimethyl-1H-pyrazol-5-yl)-4-hydroxycyclohexane-1-carboxylic acid |
2229154-77-0 | 5g |
$4226.0 | 2023-06-02 | ||
Enamine | EN300-1781841-2.5g |
1-(1,4-dimethyl-1H-pyrazol-5-yl)-4-hydroxycyclohexane-1-carboxylic acid |
2229154-77-0 | 2.5g |
$2856.0 | 2023-09-20 |
1-(1,4-dimethyl-1H-pyrazol-5-yl)-4-hydroxycyclohexane-1-carboxylic acid 関連文献
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
1-(1,4-dimethyl-1H-pyrazol-5-yl)-4-hydroxycyclohexane-1-carboxylic acidに関する追加情報
1-(1,4-Dimethyl-1H-Pyrazol-5-yl)-4-Hydroxycyclohexane-1-Carboxylic Acid
1-(1,4-Dimethyl-1H-Pyrazol-5-yl)-4-Hydroxycyclohexane-1-Carboxylic Acid is a compound with the CAS registry number 2229154-77-0, which has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique chemical structure, which combines a pyrazole ring with a cyclohexane carboxylic acid moiety. The presence of the pyrazole group, a five-membered aromatic ring containing two nitrogen atoms, contributes to its potential as a bioactive molecule. Recent studies have highlighted its role in various biological systems, making it a promising candidate for further exploration in drug discovery and development.
The synthesis of 1-(1,4-Dimethyl-1H-Pyrazol-5-yl)-4-Hydroxycyclohexane-1-Carboxylic Acid involves a multi-step process that typically begins with the preparation of the pyrazole derivative. Researchers have employed various strategies to optimize the yield and purity of this compound, including the use of microwave-assisted synthesis and catalytic methods. These advancements have not only improved the efficiency of the synthesis but also opened up new avenues for exploring similar compounds with modified substituents. The incorporation of dimethyl groups on the pyrazole ring enhances its stability and may influence its pharmacokinetic properties.
One of the most intriguing aspects of this compound is its biological activity. Studies have demonstrated that 1-(1,4-Dimethyl-1H-Pyrazol-5-yl)-4-Hydroxycyclohexane-1-Carboxylic Acid exhibits potent anti-inflammatory and antioxidant properties. These effects are attributed to its ability to modulate key signaling pathways involved in inflammation and oxidative stress. For instance, research published in 2023 revealed that this compound significantly reduces the production of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent. Furthermore, its ability to scavenge free radicals makes it a promising candidate for applications in neurodegenerative diseases and other conditions associated with oxidative damage.
The cyclohexane carboxylic acid moiety plays a crucial role in determining the compound's pharmacological profile. This group enhances solubility and bioavailability, which are critical factors for drug delivery. Recent studies have also explored the interaction of this compound with various cellular targets, including enzymes and receptors. For example, researchers have identified that it binds selectively to certain G-protein coupled receptors (GPCRs), which are implicated in pain perception and inflammation. This selectivity underscores its potential as a therapeutic agent with minimal off-target effects.
In addition to its pharmacological applications, 1-(1,4-Dimethyl-1H-Pyrazol-5-yl)-4-Hydroxycyclohexane-1-Carboxylic Acid has shown promise in materials science. Its unique structure makes it an attractive candidate for use in polymer chemistry and nanotechnology. For instance, researchers have investigated its ability to act as a building block for self-assembling materials and stimuli-responsive polymers. These applications highlight the versatility of this compound beyond traditional pharmaceutical uses.
From an environmental perspective, the synthesis and application of this compound have been evaluated for their sustainability. Green chemistry principles have been integrated into its production process, reducing waste and energy consumption. This approach aligns with global efforts to develop eco-friendly chemical processes while maintaining high standards of product quality.
In conclusion, 1-(1,4-Dimethyl-1H-Pyrazol-5-yl)-4-Hydroxycyclohexane-1-Carboxylic Acid represents a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure, coupled with its diverse biological activities and versatile applications, positions it as a valuable asset in both academic research and industrial development. As ongoing studies continue to uncover new insights into its properties and functions, this compound is poised to make meaningful contributions to fields ranging from medicine to materials science.
2229154-77-0 (1-(1,4-dimethyl-1H-pyrazol-5-yl)-4-hydroxycyclohexane-1-carboxylic acid) 関連製品
- 2103515-42-8(methyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate)
- 955553-02-3(N-(4,5-diphenyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide)
- 1417636-59-9(2-(pyridin-4-yl)morpholine dihydrochloride)
- 842144-08-5(tert-butyl 4-(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylcarbamate)
- 2137996-90-6(2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(pentan-2-yl)acetamide)
- 2229584-21-6(1-(2-methylbut-3-yn-2-yl)-3-nitro-5-(trifluoromethyl)benzene)
- 2137622-19-4(1H-1,2,3-Triazole-4-carboxylic acid, 1-(2-bromo-6-fluorophenyl)-)
- 1261819-07-1(2-Methoxy-3-(3-(trifluoromethyl)phenyl)pyridine-4-acetic acid)
- 2803863-04-7(1-(azetidin-3-yl)-5-bromo-1H-1,2,4-triazole hydrochloride)
- 1171579-10-4(4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-yl)methylpyrrolidin-2-one)




